molecular formula C8H13BrO4 B154335 [(3R)-4-Acetyloxy-3-bromobutyl] acetate CAS No. 137846-89-0

[(3R)-4-Acetyloxy-3-bromobutyl] acetate

Cat. No.: B154335
CAS No.: 137846-89-0
M. Wt: 253.09 g/mol
InChI Key: YRACZZIOCLJETM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3R)-4-Acetyloxy-3-bromobutyl] acetate is a chiral organic compound characterized by a brominated butyl chain with acetyloxy substituents. Its stereochemistry at the 3R position and bromine atom at the 3rd carbon of the butyl chain differentiate it from simpler esters. The presence of both bromine and acetyloxy groups implies reactivity patterns involving nucleophilic substitution or ester hydrolysis, which are critical in organic transformations .

Properties

CAS No.

137846-89-0

Molecular Formula

C8H13BrO4

Molecular Weight

253.09 g/mol

IUPAC Name

[(3R)-4-acetyloxy-3-bromobutyl] acetate

InChI

InChI=1S/C8H13BrO4/c1-6(10)12-4-3-8(9)5-13-7(2)11/h8H,3-5H2,1-2H3/t8-/m1/s1

InChI Key

YRACZZIOCLJETM-MRVPVSSYSA-N

SMILES

CC(=O)OCCC(COC(=O)C)Br

Isomeric SMILES

CC(=O)OCC[C@H](COC(=O)C)Br

Canonical SMILES

CC(=O)OCCC(COC(=O)C)Br

Synonyms

1,4-Butanediol,2-bromo-,diacetate,(R)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

(a) [(2R,3R)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl] Acetate (CAS 76855-69-1)
  • Structure: Features an azetidinone (4-membered lactam) ring with a tert-butyldimethylsilyl (TBS)-protected hydroxyl group and an acetate ester.
  • Key Differences: The TBS group enhances steric protection compared to the bromine in the target compound, reducing susceptibility to nucleophilic attack.
  • Applications : Used in laboratory research, particularly for stereoselective synthesis of complex molecules.
(b) (3R,4S)-1-(4-Methoxyphenyl)-2-oxo-4-(3-vinylphenyl)azetidin-3-yl Acetate
  • Structure: Contains a 4-methoxyphenyl and 3-vinylphenyl substituents on an azetidinone core.
  • Absolute stereochemistry (3R,4S) was confirmed via X-ray diffraction, emphasizing the role of crystallography in resolving chiral centers .
  • Applications: Intermediate in paclitaxel analog synthesis, highlighting the relevance of acetate-bearing azetidinones in oncology drug development .
(c) (3R)-1-Octen-3-yl Acetate (CAS 22658-80-6)
  • Structure: A monoterpene ester with an octenyl chain and 3R stereochemistry.
  • Key Differences :
    • The long hydrocarbon chain increases hydrophobicity, contrasting with the polar bromine in the target compound.
    • Found in natural products (e.g., insect pheromones), suggesting biological signaling roles distinct from synthetic intermediates .

Physico-Chemical and Reactivity Comparison

Property [(3R)-4-Acetyloxy-3-bromobutyl] Acetate Azetidinone Analogue (3R)-1-Octen-3-yl Acetate
Molecular Weight ~265 (estimated) Not reported 170.25
Key Functional Groups Bromine, acetyloxy TBS, azetidinone, acetate Octenyl, acetate
Reactivity Bromine enables SN2 reactions TBS deprotection under mild acid Ester hydrolysis or oxidation
Applications Synthetic intermediate Drug research Natural product synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.